Home > Products > Screening Compounds P20844 > Butyl(3-carboxypropyl)nitrosamine
Butyl(3-carboxypropyl)nitrosamine - 38252-74-3

Butyl(3-carboxypropyl)nitrosamine

Catalog Number: EVT-363845
CAS Number: 38252-74-3
Molecular Formula: C8H16N2O3
Molecular Weight: 188.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Butyl(3-carboxypropyl)nitrosamine, also known as N-butyl-N-(3-carboxypropyl)nitrosamine, is a nitrosamine that has butyl and 4-carboxybutyl substituents . It is the principal metabolite of the bladder carcinogen N-butyl-N-(4-hydroxybutyl)nitrosamine (BHBN-4) and has a role as a carcinogenic agent .

Synthesis Analysis

N-nitrosamines, including Butyl(3-carboxypropyl)nitrosamine, are synthesized from secondary amines . The synthesis of various N-nitroso compounds from secondary amines is reported using tert-butyl nitrite (TBN) under solvent-free conditions . This method has a broad substrate scope, metal and acid-free conditions, easy isolation procedure, and excellent yields .

Molecular Structure Analysis

Butyl(3-carboxypropyl)nitrosamine has a molecular formula of C8H16N2O3 . Its average mass is 188.224 Da and its monoisotopic mass is 188.116089 Da .

Chemical Reactions Analysis

N-nitrosamines, including Butyl(3-carboxypropyl)nitrosamine, are known for their potent carcinogenicity . Nitrosamine first undergoes enzymatic α-hydroxylation with cytochrome P450 and subsequently forms the dealkylated primary nitrosamine . The unstable primary nitrosamine further decomposes to diazonium, a DNA alkylating agent . The resulting DNA damage can lead to cancer .

Physical And Chemical Properties Analysis

Butyl(3-carboxypropyl)nitrosamine has a density of 1.1±0.1 g/cm3 . Its boiling point is 381.2±25.0 °C at 760 mmHg . The vapour pressure of Butyl(3-carboxypropyl)nitrosamine is 0.0±1.9 mmHg at 25°C .

Synthesis Analysis

BCPN is primarily synthesized by the permanganate oxidation of its corresponding alcohol, Butyl(4-hydroxybutyl)nitrosamine (BBN). This method provides a reliable route for obtaining BCPN for research purposes.

Chemical Reactions Analysis

BCPN, being a carboxylic acid, can readily react with 9-anthryldiazomethane (ADAM) to form a fluorescent ester. This reaction forms the basis of a sensitive detection method for BCPN using high-performance liquid chromatography (HPLC).

Furthermore, BCPN can be oxidized in the presence of iron porphyrin and an oxidant (t-BuOOH), generating alkylating mutagens. This reaction mimics the oxidative environment of cytochrome P450, a key enzyme involved in the metabolism of xenobiotics.

Mechanism of Action

BCPN is considered a proximate carcinogen, requiring metabolic activation within the body to exert its carcinogenic effects. While the precise mechanism remains to be fully elucidated, research suggests that BCPN likely undergoes alpha-hydroxylation at the site of the 3-carboxypropyl chain, followed by lactonization, forming 4-(N-butylnitrosamino)-4-hydroxybutyric acid lactone (BBAL). BBAL is a potent mutagen capable of interacting with DNA, potentially leading to carcinogenesis.

Applications
  • Bladder Carcinogenesis: BCPN serves as a model compound for inducing bladder tumors in animal models, particularly in rats. This allows researchers to investigate the mechanisms of bladder cancer development and evaluate potential chemopreventive agents.

  • Metabolism Studies: Research on BCPN helps in understanding the metabolic pathways of BBN and DBN, providing insights into the mechanisms of their carcinogenicity.

  • Species and Strain Susceptibility: Comparing the metabolism and carcinogenicity of BCPN across different species and strains helps understand the factors influencing susceptibility to bladder cancer.

  • Biomarker Development: The presence of BCPN in urine can be used as a biomarker for exposure to BBN and DBN. This has implications for monitoring human exposure to these potential carcinogens.

N-Butyl-N-(4-hydroxybutyl)nitrosamine (BBN)

Compound Description: BBN is a potent bladder carcinogen primarily used in rodent models to study bladder cancer development. [, , , , , , , , , , ] Metabolically, BBN is notable as a procarcinogen, requiring metabolic activation to exert its carcinogenic effects. [, , ]

Relevance: BBN is the metabolic precursor of BCPN. [, , , , , , , , , ] Studies demonstrate that BBN undergoes metabolic oxidation, primarily in the liver, to yield BCPN as its principal urinary metabolite. [, , ] This metabolic conversion is crucial, as BCPN is considered the proximate carcinogen, responsible for the direct induction of bladder tumors. [, , , ]

4-(N-Butylnitrosamino)-4-hydroxybutyric Acid Lactone (BBAL)

Compound Description: BBAL is a potential intermediate metabolite in the metabolic activation pathway of BCPN. [] It exhibits potent mutagenic effects in various bacterial strains without requiring metabolic activation. []

Relevance: BBAL is structurally related to BCPN through its proposed formation pathway. It is suggested that BCPN can undergo alpha-hydroxylation at the 3-carboxypropyl chain followed by lactonization to form BBAL within target tissues. [] This potential metabolic activation pathway highlights BBAL as a key intermediate in the carcinogenic mechanism of BCPN.

N-Butyl-N-(2-hydroxy-3-carboxypropyl)nitrosamine (BHCPN)

Compound Description: BHCPN is a minor urinary metabolite of both BBN and BCPN. [, , , , ] It arises from the beta-oxidation of BCPN, highlighting a further metabolic transformation pathway of the primary metabolite. [, , ]

Relevance: BHCPN is structurally related to BCPN as a direct metabolic product. [, , ] The presence of BHCPN in urine confirms that BCPN, after formation from BBN, undergoes further metabolic transformation via beta-oxidation. [, , ]

N-Butyl-N-(carboxymethyl)nitrosamine (BCMN)

Compound Description: BCMN is a minor urinary metabolite of both BBN and BCPN, arising from further beta-oxidation of BHCPN. [, , , , ]

Relevance: BCMN demonstrates the continuation of the beta-oxidation pathway for BCPN metabolism. [, , ] Its structural similarity to BCPN, with the shortened carboxymethyl chain, emphasizes the sequential breakdown of the parent compound. [, , ]

N-Butyl-N-(2-oxopropyl)nitrosamine (BOPN)

Compound Description: BOPN is a minor urinary metabolite of BBN, originating from the beta-oxidation pathway of BCPN. [, , , ]

Relevance: Structurally, BOPN is similar to BCPN but with an oxopropyl group instead of a carboxypropyl group. [, , ] This structural difference demonstrates the oxidative modification of the carboxypropyl side chain during BCPN metabolism. [, , ]

N-Butyl-N-(3-formylpropyl)nitrosamine

Compound Description: While not directly detected in urine, this compound is a presumed intermediate in the metabolic pathway of BBN to BCPN. [] Research shows that it is rapidly oxidized to BCPN by aldehyde dehydrogenase in the rat liver. []

Relevance: This compound highlights the stepwise oxidation of BBN to BCPN. Structurally, it serves as a direct precursor to BCPN, with an aldehyde group instead of the carboxylic acid. []

Relevance: This compound is a positional isomer of BBN. [] The shift of the hydroxyl group from the terminal carbon to the third carbon significantly alters its carcinogenic potential towards the urinary bladder, despite its structural similarity to BBN. [] This highlights the importance of the specific chemical structure and its influence on target organ specificity.

N-Methyl-N-nitrosourea (MNU)

Compound Description: MNU is a known carcinogen that directly acts on bladder epithelial cells to induce neoplastic changes. [, ] Unlike BCPN, MNU does not require metabolic activation to exert its carcinogenic effects. [, ]

Relevance: While not structurally related to BCPN, MNU is often used as a positive control in bladder carcinogenesis studies. [, ] This inclusion allows researchers to compare the potency and mechanisms of action of different bladder carcinogens, such as BCPN, which requires metabolic activation. [, ]

N-Alkyl-N-(3-carboxypropyl)nitrosamines

Compound Description: This group represents a series of BCPN analogs where the butyl chain is replaced with other alkyl groups (methyl, ethyl, propyl, pentyl). [, , , , ] These analogs exhibit varying degrees of carcinogenicity toward the urinary bladder in rats. [, , ]

Relevance: This class of compounds highlights the structural requirements for BCPN-induced bladder carcinogenesis. [, , ] The shared 3-carboxypropyl nitrosamine moiety appears crucial for carcinogenic activity, while the alkyl chain length influences potency and target organ specificity. [, , ] For example, the N-ethyl-N-(3-carboxypropyl)nitrosamine displays potent bladder carcinogenicity, similar to BCPN, while the tert-butyl analog is non-carcinogenic. []

N-Alkyl-N-(ω-hydroxyalkyl)nitrosamines

Compound Description: This class of compounds represents a series of BBN analogs where the butyl chain is replaced with other alkyl groups, and the position of the hydroxyl group on the other alkyl chain is varied. [] These variations have been investigated to study their metabolism and bladder carcinogenicity in rats. [, ]

N-Ethyl-N-(4-hydroxybutyl)nitrosamine (EHBN)

Compound Description: EHBN is a bladder carcinogen structurally similar to BBN, with an ethyl group replacing the butyl group. [, ] Like BBN, EHBN requires metabolic activation and induces bladder tumors in various animal species. [, ]

Relevance: EHBN is a close structural analog of BBN, sharing the 4-hydroxybutyl nitrosamine moiety. [] Its inclusion in studies allows for comparison of carcinogenic potency and metabolic pathways with BBN and helps elucidate the structure-activity relationship of N-nitrosamines in bladder carcinogenesis. []

N-Ethyl-N-(3-carboxypropyl)nitrosamine (ECPN)

Compound Description: ECPN is the principal urinary metabolite of EHBN and exhibits potent bladder carcinogenicity. [] Similar to the relationship between BBN and BCPN, ECPN is considered the proximate carcinogen responsible for EHBN-induced bladder tumor development. []

Relevance: ECPN is the ethyl chain analog of BCPN, highlighting the significance of the 3-carboxypropyl nitrosamine moiety in bladder carcinogenesis. [] Both compounds exemplify the metabolic activation of N-nitrosamines, where the parent compound (EHBN or BBN) is metabolized to its respective carcinogenic metabolite (ECPN or BCPN) in vivo. []

N,N-Dibutylnitrosamine (DBN)

Compound Description: DBN is an N-nitrosamine known to induce tumors in the urinary bladder, liver, and esophagus. [, , , ] While structurally similar to BBN, DBN exhibits a broader spectrum of target organs. [, , , ]

Relevance: DBN shares the dibutylnitrosamine core structure with BBN, making it a relevant compound for comparison. [, , ] While both are metabolized to BCPN, potentially contributing to bladder carcinogenicity, DBN also undergoes other metabolic pathways leading to the formation of metabolites that may be responsible for its effects on the liver and esophagus. [, , , ]

N,N-Bis(4-hydroxybutyl)nitrosamine

Compound Description: This compound is an analog of BBN with an additional 4-hydroxybutyl chain replacing the butyl group. [] Unlike BBN, this analog does not induce bladder tumors or tumors in other organs. []

Relevance: This analog highlights the importance of the N-alkyl group in BBN for bladder carcinogenicity. [] The replacement of the butyl group with another 4-hydroxybutyl chain, although structurally similar, eliminates the bladder carcinogenicity observed with BBN, suggesting the need for a specific balance of lipophilicity and metabolic activation. []

N-Alkyl-N-(2-carboxyethyl)nitrosamines

Compound Description: This group encompasses a series of compounds structurally related to BCPN, where the 3-carboxypropyl chain is shortened to a 2-carboxyethyl group. [, , ] These analogs are considered urinary metabolites of certain asymmetric N,N-dialkylnitrosamines but are not considered significant inducers of bladder cancer. []

Relevance: The structural similarity to BCPN, with a one-carbon shorter carboxylic acid side chain, provides insights into the structural requirements for BCPN's bladder carcinogenicity. [, ] The reduced carcinogenicity of these analogs suggests that the length of the carboxyalkyl chain is a determining factor in the compound's ability to interact with target molecules and induce bladder cancer. [, ]

Mono-(3-carboxypropyl) Phthalate (MCPP)

Compound Description: MCPP is a metabolite of di-n-octyl phthalate (DnOP) and other high-molecular-weight phthalates. [] While structurally resembling BCPN with its 3-carboxypropyl chain, MCPP is not a nitrosamine and has a distinct toxicological profile. []

Relevance: MCPP, while structurally similar to BCPN due to the shared 3-carboxypropyl group, originates from a completely different class of compounds (phthalates) and is not considered directly relevant to BCPN's carcinogenicity. [] Its inclusion in this context highlights the importance of considering all aspects of chemical structure when assessing potential toxicological similarities and risks.

Properties

CAS Number

38252-74-3

Product Name

Butyl(3-carboxypropyl)nitrosamine

IUPAC Name

4-[butyl(nitroso)amino]butanoic acid

Molecular Formula

C8H16N2O3

Molecular Weight

188.22 g/mol

InChI

InChI=1S/C8H16N2O3/c1-2-3-6-10(9-13)7-4-5-8(11)12/h2-7H2,1H3,(H,11,12)

InChI Key

OAAQPYUFAOHUMT-UHFFFAOYSA-N

SMILES

CCCCN(CCCC(=O)O)N=O

Synonyms

BCPN
butyl(3-carboxypropyl)nitrosamine
N-nitrosobutyl(3-carboxypropyl)amine

Canonical SMILES

CCCCN(CCCC(=O)O)N=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.